2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride
Overview
Description
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 2-chlorophenyl group and an 8-ethyl group, along with a carbonyl chloride functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions to form the quinoline core. Subsequent chlorination and acylation steps introduce the 2-chlorophenyl and carbonyl chloride groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate and chromium trioxide are used for oxidation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets in biological systems. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The compound can also bind to enzymes, altering their activity and leading to various biological effects. The carbonyl chloride group can react with nucleophilic sites in proteins, modifying their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)quinoline-4-carbonyl chloride
- 8-Ethylquinoline-4-carbonyl chloride
- 2-Phenylquinoline-4-carbonyl chloride
Uniqueness
2-(2-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride is unique due to the presence of both the 2-chlorophenyl and 8-ethyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance its ability to interact with specific biological targets, making it a valuable compound for medicinal chemistry and other scientific research applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-2-11-6-5-8-12-14(18(20)22)10-16(21-17(11)12)13-7-3-4-9-15(13)19/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXXQIYGPJNAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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